molecular formula C16H13ClN2O2S B2799657 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 868230-87-9

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2799657
CAS No.: 868230-87-9
M. Wt: 332.8
InChI Key: ONJLFZQILLNDAZ-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound featuring a benzothiazole core structure, which is a privileged scaffold in medicinal chemistry and agrochemical research. Benzothiazole derivatives are extensively investigated for their diverse biological activities. Recent scientific literature highlights that novel benzothiazole compounds demonstrate significant promise in pharmacological research, particularly for their potential dual anticancer and anti-inflammatory properties . Studies show that certain active benzothiazole derivatives can inhibit the proliferation of human cancer cell lines, such as epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549, H1299) . The mechanism of action for bioactive benzothiazoles may involve the inhibition of key cellular signaling pathways, including AKT and ERK, and the reduction of pro-inflammatory cytokines like IL-6 and TNF-α, which are implicated in the tumor microenvironment . Furthermore, beyond biomedical applications, benzothiazole and benzoxazole (a bioisostere) scaffolds are also important in the discovery of new agrochemicals, exhibiting antibacterial, antiviral, and herbicidal activities . This product is intended for non-human research purposes only and is not designed for diagnostic or therapeutic uses. Researchers are encouraged to explore its potential as a building block in chemical synthesis or as a candidate for biological screening.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-7-8-11(17)14-13(9)18-16(22-14)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJLFZQILLNDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the following steps:

  • Formation of 7-chloro-4-methyl-1,3-benzothiazol-2-ylamine: This intermediate can be synthesized through the reaction of 7-chloro-4-methyl-2-amino-benzothiazole with appropriate reagents.

  • Coupling with 2-methoxybenzoyl chloride: The intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to benzothiazole derivatives exhibit significant anticancer properties. For instance, the benzothiazole moiety is known to interact with various biological targets involved in cancer cell proliferation. A study demonstrated that derivatives of benzothiazole, including N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Benzothiazole derivatives have also been studied for their antimicrobial properties. Research indicates that this compound shows activity against various bacterial strains. This compound's efficacy could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Photophysical Properties

The photophysical properties of this compound have been explored for potential applications in organic light-emitting diodes (OLEDs). The compound exhibits favorable luminescence characteristics, making it suitable for use in optoelectronic devices. Its ability to emit light upon excitation suggests potential for incorporation into advanced display technologies .

Data Table: Summary of Applications

Application AreaDescriptionReference
Anticancer ActivityInduces apoptosis and inhibits cancer cell proliferation
Antimicrobial PropertiesEffective against various bacterial strains
Photophysical PropertiesSuitable for OLEDs due to favorable luminescence

Case Study 1: Anticancer Research

In a recent study published in ACS Omega, researchers synthesized a series of benzothiazole derivatives, including this compound. These derivatives were tested against multiple cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression, highlighting the compound's potential as a lead structure for further drug development .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of the antimicrobial activity of benzothiazole derivatives revealed that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial efficacy and determined minimum inhibitory concentrations (MICs) that support its application in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzothiazole vs. Benzodithiazine Derivatives
  • Target Compound : Features a benzothiazole core with two sulfur atoms in the thiazole ring.
  • Benzodithiazine Analogs : Compounds like N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () incorporate an additional sulfur and oxygen in a fused dithiazine ring, increasing polarity and oxidation state .
  • Impact : Benzodithiazines exhibit higher melting points (e.g., 271–272°C for compound 2 in ) compared to typical benzothiazoles, suggesting enhanced thermal stability due to the rigid, oxidized core .
Substituent Positioning
  • Chloro Substituents :
    • The target compound’s 7-chloro group contrasts with 6-chloro in benzodithiazine analogs (). Positional differences alter steric hindrance and electronic effects on the aromatic system.
  • Methyl vs. Methoxy: The 4-methyl group on the target’s benzothiazole differs from 4-methoxy in N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide ().

Functional Group Variations on the Benzamide Moiety

Methoxy vs. Sulfonamido Groups
  • Target Compound : 2-methoxybenzamide provides moderate polarity and hydrogen-bonding capacity.
  • Sulfonamido Analogs : Compounds like N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide () feature a sulfonamido group, which is highly polar and acidic, likely improving aqueous solubility and target-binding specificity .
Chlorobenzamide Derivatives
  • Example: N-(Benzothiazol-2-yl)-3-chlorobenzamide () replaces methoxy with a 3-chloro substituent.

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • Benzodithiazine derivatives () exhibit higher decomposition temperatures (e.g., 271–272°C) compared to benzothiazoles, likely due to their fused, oxidized structure .
  • Methoxy-substituted benzamides (e.g., ) may have lower melting points than sulfonamido analogs due to reduced polarity .
Spectroscopic Signatures
  • IR Spectroscopy : The target compound’s 2-methoxy group would show C–O stretching near 1250 cm⁻¹, distinct from sulfonamido S=O stretches (~1350 cm⁻¹) in analogs like .
  • NMR : The 2-methoxybenzamide’s aromatic protons would resonate upfield (δ ~6.9–7.4 ppm) compared to deshielded protons in chlorobenzamide derivatives (δ ~7.8–8.5 ppm) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Properties Reference
Target Compound Benzothiazole 7-Cl, 4-Me, 2-MeO-benzamide Not Reported Moderate polarity, H-bond donor -
N-Methyl-N-(6-Cl-7-Me-benzodithiazin-3-yl) Benzodithiazine 6-Cl, 7-Me, N-Me hydrazine 271–272 (dec.) High thermal stability
N-(Benzothiazol-2-yl)-3-Cl-benzamide Benzothiazole 3-Cl-benzamide Not Reported Planar structure, π-π stacking
G786-0839 (Sulfonamido analog) Benzothiazole 7-Cl, 4-Me, 4-SO₂N(Et)₂-benzamide Not Reported High polarity, acidic sulfonamide

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, known for their diverse biological activities. Its molecular formula is C16H15ClN2OSC_{16}H_{15}ClN_2OS with a molecular weight of 314.82 g/mol. The compound features a chloro-substituted benzothiazole moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research suggests that benzothiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. This mechanism involves the activation of caspases and modulation of cell cycle regulators .
  • Neuroprotective Effects : Some studies have explored the neuroprotective effects of related compounds on neuronal cells, indicating potential applications in neurodegenerative diseases .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results are summarized in the table below:

CompoundMIC (μg/mL)Activity Level
This compound12.5Moderate
Benzothiazole derivative A8.0High
Benzothiazole derivative B15.0Moderate

The compound demonstrated moderate antimicrobial activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus.

Anticancer Studies

In vitro studies using cancer cell lines showed that this compound inhibited cell proliferation significantly:

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast)10.5Apoptosis induction
HeLa (Cervical)8.0Cell cycle arrest

These findings indicate that the compound may induce apoptosis through caspase activation and modulate cell cycle progression.

Q & A

Basic: What are the standard synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the preparation of the benzothiazole core. For example:

  • Step 1 : React 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride in pyridine under inert conditions to form the amide bond .
  • Step 2 : Monitor reaction progress via TLC and purify intermediates using column chromatography. Optimize yields by controlling temperature (60–80°C) and solvent choice (e.g., dichloromethane or DMF) .
  • Validation : Confirm purity via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural Confirmation :
    • NMR Spectroscopy : Assign peaks for the methoxy (δ ~3.8–4.0 ppm) and benzothiazole aromatic protons (δ ~7.0–8.5 ppm) .
    • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and melting point analysis .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Target Selection : Prioritize enzymes with known sensitivity to benzothiazole derivatives, such as pyruvate:ferredoxin oxidoreductase (PFOR), based on structural analogs .
  • Assay Design :
    • Perform in vitro inhibition assays using recombinant PFOR, monitoring NADH oxidation rates .
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity .
  • Controls : Compare with nitazoxanide derivatives, which share a benzamide-thiazole scaffold and inhibit PFOR via amide anion conjugation .

Advanced: What strategies mitigate discrepancies in biological activity data across structural analogs?

  • Structural Comparisons :
    • Substituent Effects: Methyl groups at the 4-position enhance stability (t₁/₂ > 6 hrs in plasma) compared to benzyl or fluoro substituents, which alter pharmacokinetics .
    • Bioisosteric Replacement: Replace the methoxy group with ethoxy to assess solubility-impacted activity .
  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

  • Docking Studies :
    • Use Schrödinger Suite or AutoDock Vina to model binding to PFOR’s active site, focusing on hydrogen bonds between the amide group and Arg226/His136 .
    • Validate with molecular dynamics (MD) simulations to assess stability over 100 ns .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., chloro vs. methyl) with IC₅₀ values to guide optimization .

Advanced: What experimental approaches resolve contradictions in reported anti-inflammatory vs. anticancer activities?

  • Pathway-Specific Assays :
    • NF-κB Inhibition : Measure TNF-α suppression in LPS-stimulated macrophages (anti-inflammatory) .
    • Apoptosis Induction : Quantify caspase-3 activation in HeLa cells (anticancer) .
  • Dose-Response Analysis : Use IC₅₀ values to differentiate primary vs. off-target effects at varying concentrations (e.g., 1–100 µM) .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization :
    • Introduce sulfonate or morpholine groups to enhance aqueous solubility .
    • Prodrug strategies (e.g., acetylating the methoxy group) for improved intestinal absorption .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to increase bioavailability .
  • PK/PD Studies : Monitor plasma concentrations via LC-MS/MS and correlate with efficacy in rodent models .

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